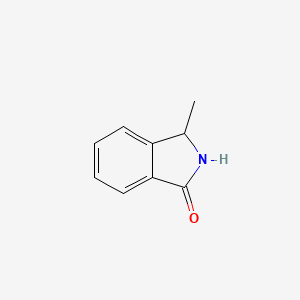
3-Methylisoindolin-1-one
描述
3-Methylisoindolin-1-one is a heterocyclic compound characterized by an isoindoline core with a methyl group attached to the third carbon and a carbonyl group at the first position
作用机制
Target of Action
The primary target of “3-Methylisoindolin-1-one” is the human dopamine receptor D2 . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors .
Mode of Action
It is suggested that isoindolines, a family of compounds to which “this compound” belongs, interact with the main amino acid residues at the allosteric binding site of the dopamine receptor d2 . This interaction could potentially modulate the receptor’s activity, leading to changes in signal transduction, binding profile, and physiological effects .
Biochemical Pathways
Given its interaction with the dopamine receptor d2, it can be inferred that it may influence dopamine-related pathways in the cns .
Result of Action
It is suggested that isoindolines may have potential applications as antipsychotic agents, given their interaction with dopamine receptors
生化分析
Biochemical Properties
3-Methylisoindolin-1-one, like other isoindolinones, has been found to interact with various enzymes and proteins. For instance, isoindolinones have been shown to have high binding affinity to Cyclin-dependent kinase 7 (CDK7), a key enzyme involved in cell cycle regulation . This interaction suggests that this compound could potentially influence biochemical reactions involving CDK7 .
Cellular Effects
Isoindolinones have been found to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities suggest that this compound could potentially influence cell function, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Isoindolinones have been found to bind with high affinity to CDK7, suggesting that they may exert their effects at the molecular level through enzyme inhibition or activation . Furthermore, isoindolinones have been found to be chemically reactive soft molecules, which could influence their anti-cancer activity .
Temporal Effects in Laboratory Settings
Isoindolinones have been found to exhibit anti-TMV activities, suggesting that they may have long-term effects on cellular function .
Dosage Effects in Animal Models
The use of animal models in biomedical research is crucial for understanding the dosage effects of new drugs .
Metabolic Pathways
Isoindolinones are synthesized through various methods, suggesting that they may be involved in diverse metabolic pathways .
Transport and Distribution
The synthesis of isoindolinones under aqueous phase-transfer conditions suggests potential mechanisms for their transport and distribution .
Subcellular Localization
Computational methods for predicting the subcellular localization of proteins provide a useful approach for studying the potential localization of isoindolinones .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylisoindolin-1-one can be achieved through several methods. One common approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . Another method includes the use of multicomponent reactions (MCRs) involving methyl 2-formylbenzoate and intramolecular amidation . These reactions are typically carried out under acidic conditions and can be facilitated by catalysts such as phenylphosphonic acid.
Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes. The use of microwave irradiation and environmentally friendly solvents like ethanol has been reported to enhance the reaction efficiency and yield . Additionally, the use of copper(II) acetate and DBU as catalysts under microwave conditions has been shown to produce high yields of the desired product .
化学反应分析
Types of Reactions: 3-Methylisoindolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoindole derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various substituted isoindolinones and isoindoles, which can be further functionalized for specific applications .
科学研究应用
3-Methylisoindolin-1-one has a wide range of applications in scientific research:
相似化合物的比较
Isoindoline-1,3-dione: Shares a similar core structure but lacks the methyl group at the third position.
Phthalimide: Another related compound with a similar isoindoline core but with different functional groups.
Uniqueness: 3-Methylisoindolin-1-one is unique due to the presence of the methyl group, which influences its chemical reactivity and biological activity. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and drug development .
属性
IUPAC Name |
3-methyl-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-6-7-4-2-3-5-8(7)9(11)10-6/h2-6H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPWIDIVQOFLQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6091-76-5 | |
| Record name | 3-Methyl-1-isoindolinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006091765 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-METHYL-1-ISOINDOLINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ILR0Q9KB5T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


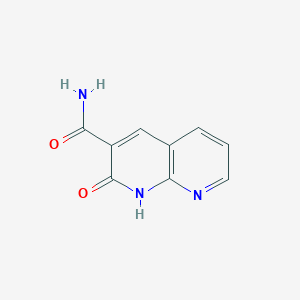
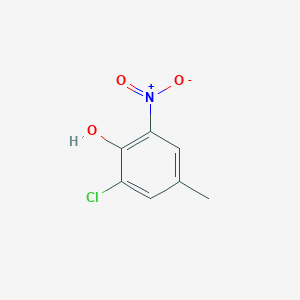
![N-[(naphthalen-1-yl)methyl]guanidine hydrochloride](/img/structure/B3054449.png)
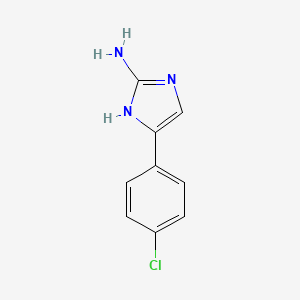
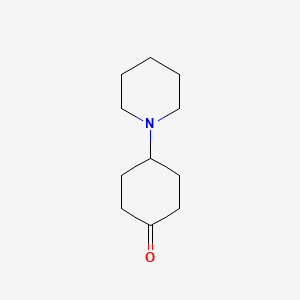
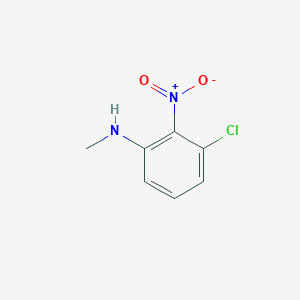
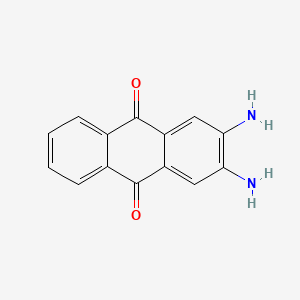
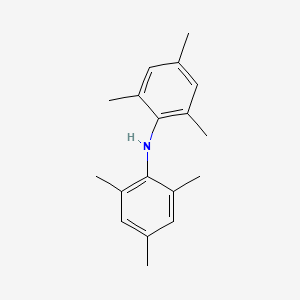
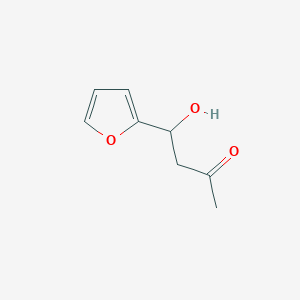
![2H,3H-Naphtho[1,2-B]furan-2-one](/img/structure/B3054461.png)
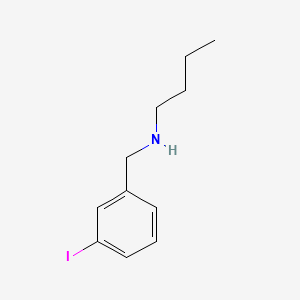
![4-[(butylamino)methyl]-n,n-dimethylaniline](/img/structure/B3054464.png)
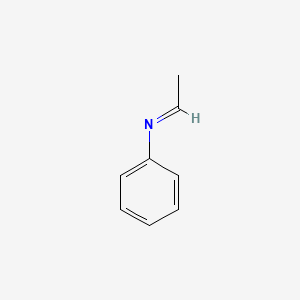
![2-(1H-benzimidazol-2-yl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B3054469.png)
